

Chemical structure and stereochemistry of crinine

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Compound of Interest

Compound Name: *Crinine*

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An In-depth Technical Guide on the Chemical Structure and Stereochemistry of **Crinine**

Introduction

Crinine is a prominent member of the Amaryllidaceae family of alkaloids, a large group of structurally diverse natural products.[1] First isolated and characterized in the 1950s from plants of the *Crinum* genus, it has since been identified in various other species within the Amaryllidaceae family.[2] **Crinine** and its related alkaloids exhibit a range of notable biological activities, which has made them attractive targets for synthetic chemistry and potential leads in drug development.[1][3] This guide provides a detailed examination of the chemical structure and absolute stereochemistry of **crinine**, supported by experimental data and methodologies.

Chemical Structure

Crinine is a pentacyclic alkaloid built upon the 5,10b-ethanophenanthridine ring system, which is also referred to as the crinine skeleton.[4][5] This core scaffold consists of a cis-3a-aryloctahydroindole nucleus.[6] The molecule features a complex, bridged framework that imparts significant conformational rigidity.

The chemical formula for **crinine** is $C_{16}H_{17}NO_3$, and it has a molecular weight of approximately 271.31 g/mol.[2][7] The structure incorporates several key functional groups:

- An aromatic ring fused with a methylenedioxy group.

- A tertiary amine integrated into the bridged ring system.
- A secondary allylic alcohol on one of the saturated rings.
- An olefinic double bond.

The systematic IUPAC name for the naturally occurring (-)-**crinine** enantiomer is (1S,13R,15R)-5,7-dioxa-12-azapentacyclo[10.5.2.0^{1,13}.0^{2,10}.0^{4,8}]nonadeca-2,4(8),9,16-tetraen-15-ol.[2][7]

Stereochemistry and Absolute Configuration

The **crinine** molecule possesses a complex three-dimensional architecture with multiple stereocenters, leading to the possibility of various stereoisomers. The absolute configuration of the naturally occurring enantiomer, (-)-**crinine**, has been unequivocally established through X-ray crystallography and total synthesis efforts.[8][9]

The key stereochemical features are:

- A Quaternary Carbon Center: The construction of the sterically congested all-carbon quaternary center is a critical challenge in the total synthesis of **crinine**-type alkaloids.[9][10]
- Ring Junctions: The fusion of the multiple rings creates a defined and rigid conformation.
- Defined Substituent Orientations: The hydroxyl group and other substituents occupy specific spatial positions (axial/equatorial) relative to the ring system.

The absolute configuration, as defined by the Cahn-Ingold-Prelog priority rules, is specified in the IUPAC name.[11][12] The stereochemical descriptors (R/S) define the precise spatial arrangement of atoms at each chiral center.[12] The enantiomerically related series is known as the haemanthamine alkaloids.[4]

The conformation of the five rings in (-)-**crinine** has been described based on crystal structure data: the nitrogen-containing five-membered ring and the D ring adopt envelope conformations, while the A and B rings have distorted chair and half-chair conformations, respectively.[8]

Physicochemical and Crystallographic Data

Quantitative data for **crinine** is summarized in the tables below.

Table 1: Physicochemical Properties of **Crinine**

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₇ NO ₃	[2] [7]
Molecular Weight	271.31 g/mol	[7]
InChIKey	RPAORVSEYNOMBR-IUIKQTSFSA-N	[7]
CAS Number	510-67-8	[2]
Appearance	Crystalline solid	[8]

Table 2: Crystallographic Data for (-)-**Crinine**

Parameter	Value	Source
Crystal System	Orthorhombic	[8]
Space Group	P2 ₁ 2 ₁ 2 ₁	[8]
a	6.040(1) Å	[8]
b	12.382(1) Å	[8]
c	17.861(2) Å	[8]
Z (molecules/unit cell)	4	[8]

Experimental Protocols for Structure Elucidation

The definitive determination of **crinine**'s complex structure and stereochemistry relies on a combination of spectroscopic and crystallographic techniques.

Single-Crystal X-ray Crystallography

This is the most powerful method for determining the absolute three-dimensional structure of a crystalline molecule.^{[13][14]}

Methodology:

- **Crystallization:** A pure sample of **crinine** is dissolved in a suitable solvent system, and crystals are grown through slow evaporation or vapor diffusion. This is often the most challenging step.^[15]
- **Data Collection:** A single, high-quality crystal is selected, mounted on a goniometer, and cooled (typically in a liquid nitrogen stream).^[14] It is then irradiated with a monochromatic beam of X-rays from a diffractometer.^[15] As the crystal is rotated, a diffraction pattern of spots (reflections) is recorded by a detector.^[13]
- **Structure Solution and Refinement:** The intensities and positions of the diffracted spots are analyzed to generate an electron density map of the molecule within the crystal lattice.^[15] From this map, the positions of individual atoms are determined. Computational refinement is used to build a precise atomic model that best fits the experimental data.^[8]

Spectroscopic Methods

While X-ray crystallography provides the ultimate proof of structure, spectroscopic methods are crucial for initial characterization, analysis in solution, and verification.

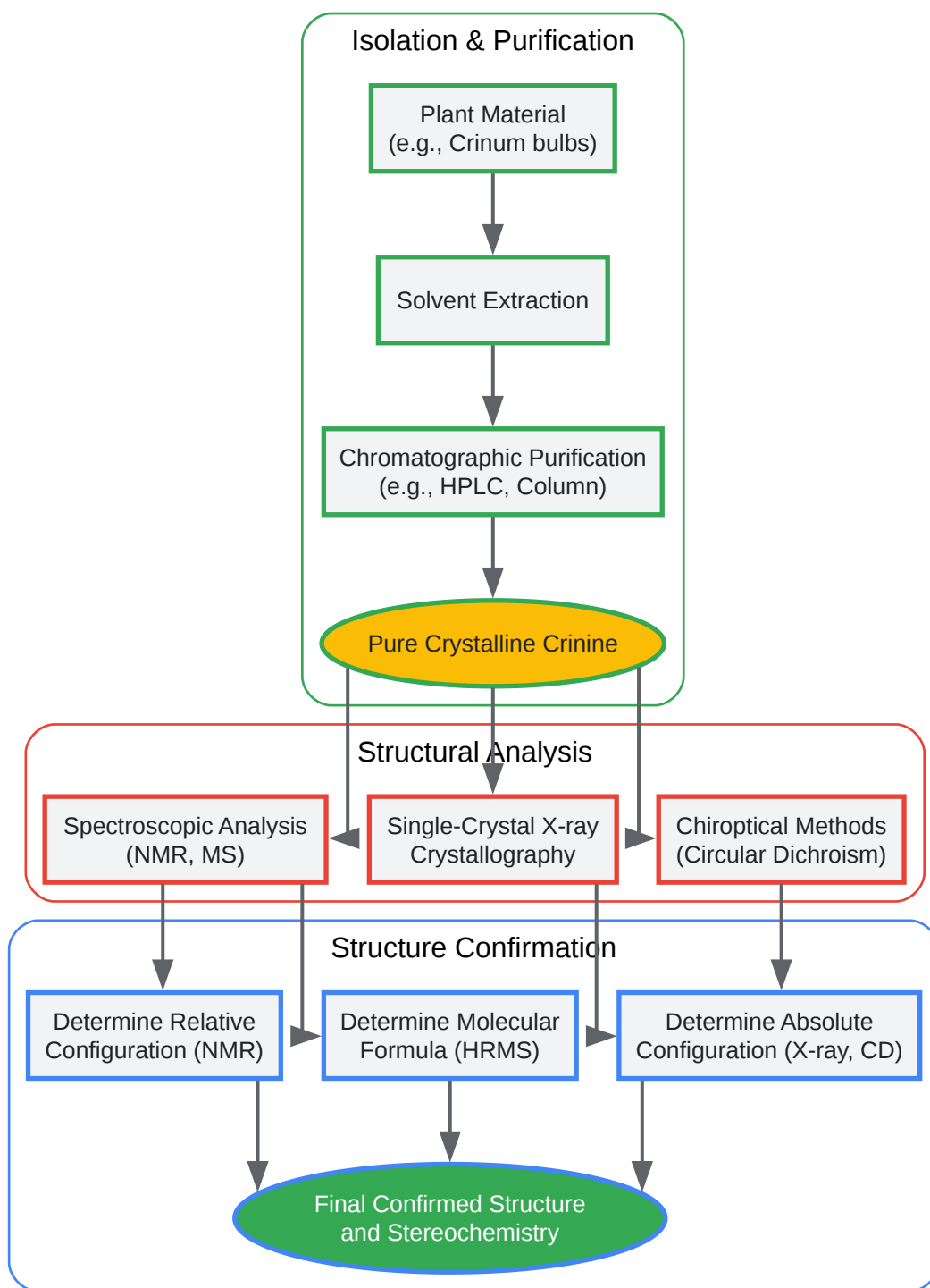
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR provide information about the carbon-hydrogen framework. 2D NMR techniques (like COSY, HSQC, HMBC) are used to establish connectivity between atoms, while NOESY experiments help determine the relative configuration and spatial proximity of protons.^[16]
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula from the exact mass of the molecule.^[16] Fragmentation patterns can provide clues about the structural components.
- **Circular Dichroism (CD):** Electronic circular dichroism (ECD) experiments are particularly useful for assigning the absolute configuration of chiral molecules in solution by comparing experimental spectra with computationally calculated spectra.^[16]

Visualizations

Chemical Structure of (-)-Crinine

Caption: 2D representation of the (-)-**crinine** molecular structure.

Experimental Workflow for Structure Elucidation



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Caption: Workflow for the isolation and structural elucidation of **crinine**.

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